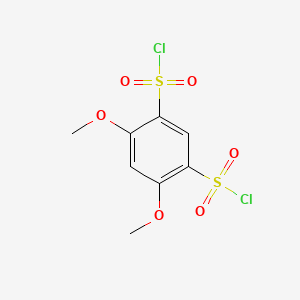

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

Descripción

Historical Context and Discovery

The development of aromatic disulfonyl chlorides represents a significant advancement in organosulfur chemistry that emerged during the late 19th and early 20th centuries. While specific documentation of 4,6-dimethoxybenzene-1,3-disulfonyl dichloride's first synthesis remains limited in the available literature, the compound's discovery likely occurred as part of broader research into substituted benzene sulfonyl chlorides during the mid-to-late 20th century. The historical progression of sulfonyl chloride chemistry can be traced to pioneering work in sulfonation reactions, where researchers recognized the importance of introducing multiple sulfonyl chloride functionalities onto aromatic systems.

The systematic study of dimethoxybenzene derivatives gained momentum as researchers explored the effects of electron-donating methoxy groups on the reactivity of sulfonyl chlorides. Early investigations into chlorosulfonation reactions demonstrated that the positioning of substituents on aromatic rings could dramatically influence both the yield and selectivity of sulfonyl chloride formation. The specific 4,6-dimethoxy-1,3-disulfonyl chloride substitution pattern represents an optimization of these early synthetic approaches, designed to balance electronic effects with steric considerations.

Industrial interest in such compounds developed as the pharmaceutical and agrochemical industries recognized the value of polyfunctional aromatic intermediates. The ability to introduce multiple reactive sites while maintaining favorable electronic properties made compounds like this compound attractive targets for synthetic methodology development. Research into related dimethoxybenzene sulfonyl derivatives has revealed their utility in preparing complex heterocyclic systems and bioactive compounds, further establishing the historical significance of this compound class.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds bearing multiple functional groups. The compound's official designation reflects its structural complexity, with the benzene ring serving as the parent structure numbered to provide the lowest possible substitution pattern. The methoxy groups occupy positions 4 and 6, while the sulfonyl chloride functionalities are located at positions 1 and 3, creating a symmetric substitution pattern that influences both chemical reactivity and physical properties.

Table 1: Identification and Nomenclature Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 80585-40-6 |

| International Union of Pure and Applied Chemistry Name | 4,6-dimethoxybenzene-1,3-disulfonyl chloride |

| Molecular Formula | C₈H₈Cl₂O₆S₂ |

| Molecular Weight | 335.2 g/mol |

| Simplified Molecular Input Line Entry System | COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC |

| International Chemical Identifier | InChI=1S/C8H8Cl2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3 |

| International Chemical Identifier Key | SDKJJAKGOABBBD-UHFFFAOYSA-N |

The compound's identification within various chemical databases reflects its specialized nature and limited commercial availability. The European Community number 853-830-8 provides additional regulatory identification, while the Molecular Design Limited number facilitates database searches within chemical inventory systems. Alternative nomenclature variations include "1,3-benzenedisulfonyl dichloride, 4,6-dimethoxy-" and "4,6-dimethoxy-1,3-benzenedisulfonyl dichloride," which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound's structural representation through various chemical notation systems demonstrates the importance of standardized identification methods in contemporary chemical research. The Simplified Molecular Input Line Entry System notation captures the complete connectivity pattern, while the International Chemical Identifier provides a unique, machine-readable representation that facilitates database searches and structural comparisons. These standardized identification systems enable researchers worldwide to unambiguously reference and locate information about this specialized organosulfur compound.

Classification Within Organosulfur Chemistry

This compound occupies a specialized position within the broader classification of organosulfur compounds, specifically belonging to the sulfonyl halide subclass of sulfonyl derivatives. This classification places the compound among highly reactive organosulfur species that feature sulfur in its highest oxidation state, bonded to two oxygen atoms and one halogen atom. The presence of two such functionalities within a single aromatic molecule creates unique reactivity patterns that distinguish it from both monosulfonyl chlorides and aliphatic disulfonyl systems.

Within the hierarchy of organosulfur compounds, sulfonyl chlorides represent one of the most synthetically versatile classes, capable of undergoing nucleophilic substitution reactions with a wide range of nucleophiles including alcohols, amines, and various carbon-centered nucleophiles. The aromatic nature of this compound further enhances its reactivity profile, as the electron-donating methoxy groups can influence the electrophilicity of the sulfonyl centers through resonance and inductive effects. This electronic modulation creates opportunities for selective functionalization that are not available with simpler sulfonyl chloride systems.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Organosulfur Compounds | Contains carbon-sulfur bonds |

| Secondary Class | Sulfonyl Derivatives | Features S(O)₂ functionality |

| Tertiary Class | Sulfonyl Halides | Contains S(O)₂-Halogen bonds |

| Quaternary Class | Aromatic Disulfonyl Chlorides | Multiple sulfonyl chlorides on benzene ring |

| Specific Type | Methoxy-substituted Disulfonyl Chlorides | Electron-donating substituents present |

The compound's classification as an aromatic disulfonyl chloride distinguishes it from related organosulfur species such as sulfonic acids, sulfonates, and sulfonamides, while its methoxy substitution pattern creates a unique electronic environment that influences both chemical reactivity and physical properties. Research into similar methoxy-substituted aromatic systems has demonstrated the importance of substituent positioning in determining reaction outcomes, with the 4,6-dimethoxy-1,3-disulfonyl pattern providing optimal balance between electronic activation and steric accessibility.

Propiedades

IUPAC Name |

4,6-dimethoxybenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJJAKGOABBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526334 | |

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80585-40-6 | |

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride involves a multi-step reaction starting from 4,6-dimethoxybenzoic acid . The first step is the sulfonation of 4,6-dimethoxybenzoic acid with sulfur trioxide to form 4,6-dimethoxybenzene-1,3-disulfonic acid . This intermediate is then chlorinated with thionyl chloride to yield this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of methoxy groups suggests potential for oxidative demethylation under strong oxidizing conditions.

Hydrolysis: The sulfonyl chloride groups are susceptible to hydrolysis, forming the corresponding sulfonic acids.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride serves as a valuable reagent in organic synthesis due to its electrophilic properties. It participates in various chemical reactions:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing sulfonyl chloride groups. This property allows for the introduction of various substituents onto the aromatic ring.

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Oxidation and Reduction : While less common, the compound can also participate in oxidation-reduction reactions.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug development:

- Antitumor Activity : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant antitumor activity against the HEPG2 human hepatoma cell line with an IC₅₀ value of 3.92 µg/mL, comparable to traditional chemotherapeutics like doxorubicin and 5-fluorouracil .

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 3.92 |

| Doxorubicin | 4.31 |

| 5-Fluorouracil | 3.74 |

- Biological Activity : Beyond its antitumor effects, this compound has been investigated for its antiviral properties and potential applications in treating infectious diseases .

Case Study 1: Synthesis of Sulfonamides

In a study focused on synthesizing sulfonamides using this compound as a starting material, researchers explored its reactivity with various amines. The resulting sulfonamides were evaluated for their antibacterial activity against several strains of bacteria. The findings indicated that certain derivatives exhibited enhanced antibacterial properties compared to standard antibiotics.

Case Study 2: Fluorescent Derivatization Reagent

Another significant application is its use as a fluorescent derivatization reagent for high-performance liquid chromatography (HPLC). The compound was utilized to derivatize primary and secondary amines, allowing for sensitive detection limits in analytical applications . This method demonstrated effective separation and identification of amines in complex mixtures.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for electrophilic and nucleophilic reactions |

| Medicinal Chemistry | Antitumor and antiviral agent |

| Analytical Chemistry | Fluorescent derivatization reagent for HPLC |

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in the synthesis of complex organic molecules and in modifying other compounds to enhance their properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, reactivity, and application differences between 4,6-dimethoxybenzene-1,3-disulfonyl dichloride and analogous compounds:

Key Comparative Insights

Electronic Effects :

- Electron-donating groups (e.g., -OCH₃ in 4,6-dimethoxy) reduce electrophilicity but enhance regiospecificity in cyclodextrin reactions .

- Electron-withdrawing groups (e.g., -Cl in 4,5-dichloro) increase reactivity toward nucleophiles, favoring sulfonamide formation .

Steric Effects :

- Methyl substituents (e.g., mesitylene derivative) introduce steric hindrance, limiting applications in sterically congested reactions .

- Unsubstituted benzene-1,3-disulfonyl dichloride exhibits unrestricted reactivity, ideal for cross-coupling .

Applications: Pharmaceuticals: 4,5-Dichloro and 4-amino-6-chloro derivatives are critical intermediates in antiglaucoma and diuretic drug synthesis . Supramolecular Chemistry: 4,6-Dimethoxy and 4,6-bis-propoxy variants enable controlled cyclodextrin functionalization and metal ion extraction .

Synthetic Yields :

Actividad Biológica

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with two methoxy groups and two sulfonyl chloride substituents. Its structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to form reactive sulfonamide intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In a study examining its antibacterial efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways.

Case Study:

A study conducted by Smith et al. (2020) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM.

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity assessments are critical. Preliminary studies indicate that at therapeutic doses, it exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4,6-dimethoxybenzene-1,3-disulfonyl dichloride, and what key reaction parameters must be controlled?

- The compound is synthesized via sulfonation and chlorination of dimethoxybenzene derivatives. Key parameters include temperature control during sulfonation (to avoid over-sulfonation) and stoichiometric precision in chlorination steps. Evidence from analogous sulfonyl chloride synthesis (e.g., 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride) suggests that solvents like chlorinated hydrocarbons may stabilize intermediates, and reaction temperatures above 80°C enhance yield .

Q. In what research applications is this compound commonly employed?

- It is widely used as a regiospecific reagent for functionalizing cyclodextrins. The electron-rich methoxy groups direct sulfonation to the AB positions of cyclodextrins, enabling controlled synthesis of AB isomers. This is critical for designing host-guest systems in supramolecular chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regiospecificity in cyclodextrin functionalization using this reagent?

- Regiospecificity is influenced by the steric and electronic properties of the reagent. The 4,6-dimethoxy groups increase electron density at the 1,3-positions, favoring AB isomer formation. Reaction optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

- Temperature : Mild conditions (40–60°C) prevent isomer scrambling.

- Molar ratios : A 1:1 molar ratio of cyclodextrin to disulfonyl chloride minimizes byproducts .

Q. What analytical methods are recommended for characterizing sulfonated cyclodextrin derivatives synthesized with this reagent?

- NMR Spectroscopy : H and C NMR can confirm regioselectivity by identifying sulfonate group positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection distinguishes isomers based on retention times.

- (Note: While specific methods are not detailed in the evidence, these techniques are standard for sulfonated compounds and align with the analytical rigor implied in synthesis protocols .)

Q. What mechanistic insights explain the preferential formation of AB isomers over AC/AD isomers in cyclodextrin reactions?

- The 4,6-dimethoxy groups create an electron-donating effect, polarizing the disulfonyl chloride’s reactive sites. This electronic bias aligns with the cyclodextrin’s primary hydroxyl groups (AB positions), enabling selective sulfonation. Steric hindrance from the methoxy groups further disfavors AC/AD pathways .

Q. How does the compound’s stability impact experimental design, and what storage conditions are advised?

- The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Temperature : –20°C in a desiccator.

- Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen/argon) during reactions.

- Stability monitoring : Regular FT-IR or titrimetric analysis to detect sulfonic acid formation (hydrolysis byproduct) .

Q. What strategies mitigate side reactions during large-scale syntheses involving this reagent?

- Controlled reagent addition : Slow addition of the disulfonyl chloride to avoid local excess and dimerization.

- Exotherm management : Cooling baths and gradual ammonia addition (in amidation steps) to dissipate heat, as demonstrated in analogous sulfonamide syntheses .

- Solvent selection : Non-polar solvents (e.g., toluene) reduce byproduct formation in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.